molecular formula C9H9Cl2N3O B1523345 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde CAS No. 1206969-28-9

4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B1523345
CAS No.: 1206969-28-9
M. Wt: 246.09 g/mol
InChI Key: QPQPNBHOKOYKQT-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms, a pyrrolidine ring, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 4,6-dichloropyrimidine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Condensation Reactions: Acid or base catalysts can facilitate these reactions, with common solvents including ethanol or methanol.

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

    Condensation Reactions: Imines or hydrazones.

Scientific Research Applications

4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is employed in the study of biological pathways and mechanisms, including enzyme inhibition and receptor binding.

    Materials Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyrimidine: Lacks the pyrrolidine and aldehyde groups, making it less versatile in certain applications.

    2-(Pyrrolidin-1-yl)pyrimidine: Does not have the chlorine substituents, which can affect its reactivity and binding properties.

    5-Formyl-2-(pyrrolidin-1-yl)pyrimidine: Similar structure but lacks the chlorine atoms, influencing its chemical behavior.

Uniqueness

4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine atoms and the pyrrolidine ring enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4,6-dichloro-2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O/c10-7-6(5-15)8(11)13-9(12-7)14-3-1-2-4-14/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQPNBHOKOYKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(C(=N2)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-28-9
Record name 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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